Structural Differentiation from the Clinical PET Tracer SMW139: Adamantane Substitution Pattern
N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide differs fundamentally from the clinical‑stage PET tracer SMW139 (2‑chloro‑5‑methoxy‑N‑(((3S,5S,7S)‑3,5,7‑trifluoroadamantan‑1‑yl)methyl)benzamide). In SMW139 the adamantane cage is trifluorinated at the 3,5,7‑bridgehead positions and the benzamide ring carries a 2‑chloro‑5‑methoxy substitution; the target compound instead bears a single methoxy group at the adamantane 2‑position and a 3‑trifluoromethyl group on the benzamide ring . The Wilkinson et al. SAR study demonstrated that bridgehead fluorination on adamantane alters metabolic stability (rat liver microsome t₁/₂ from 8 min for non‑fluorinated benzamide 1 to 47 min for SMW139) and that the benzamide substitution pattern governs P2X7R affinity (Ki range: 9–32 nM across four analogues) [1][2]. These data establish that the distinct substitution architecture of the target compound will produce a different pharmacological and pharmacokinetic profile that cannot be extrapolated from SMW139 or any other single congener.
| Evidence Dimension | Adamantane substitution and benzamide ring substitution pattern |
|---|---|
| Target Compound Data | 2‑methoxyadamantane + 3‑CF₃‑benzamide (MW 367.4 g·mol⁻¹; C₂₀H₂₄F₃NO₂) |
| Comparator Or Baseline | SMW139: 3,5,7‑trifluoroadamantane + 2‑chloro‑5‑methoxy‑benzamide (MW 387.8 g·mol⁻¹; C₁₉H₂₁ClF₃NO₂); Benzamide 1: non‑fluorinated adamantane + benzamide |
| Quantified Difference | Target compound has a unique adamantane‑2‑OCH₃ group vs. bridgehead‑CF₃ in SMW139; MW difference: 20.4 g·mol⁻¹ lower than SMW139; Cl absent in target compound |
| Conditions | Structural comparison based on published SMILES and molecular formulae; pharmacological impact inferred from Wilkinson et al. 2017 SAR series (rat liver microsome t₁/₂: 8 min for benzamide 1 vs. 47 min for SMW139; hP2X7R Ki: 9–32 nM) [1][2] |
Why This Matters
Procurement of the exact target compound is essential because the adamantane‑2‑methoxy/3‑CF₃‑benzamide combination represents a distinct chemical space within the adamantyl‑benzamide class, with predictable changes in lipophilicity, metabolic stability, and target affinity that cannot be achieved by purchasing SMW139 or other commercially available analogues.
- [1] Wilkinson SM, et al. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chem Neurosci. 2017;8(11):2374‑2380. View Source
- [2] Janssen B, et al. Identification of the allosteric P2X7 receptor antagonist [¹¹C]SMW139 as a PET tracer of microglial activation. Sci Rep. 2018;8:6580. Ki = 32 nM for hP2X7R; t₁/₂ = 47 min in rat liver microsomes. View Source
